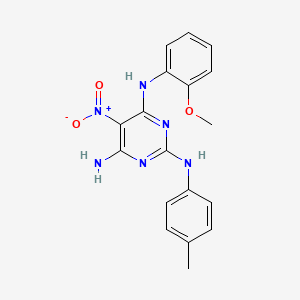
N~4~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl, methylphenyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of N4-(2-methoxyphenyl)-N2-(4-methylphenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- N4-(2-Methoxyphenyl)-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(2-Methoxyphenyl)-N2-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C18H18N6O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-N-(2-methoxyphenyl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-11-7-9-12(10-8-11)20-18-22-16(19)15(24(25)26)17(23-18)21-13-5-3-4-6-14(13)27-2/h3-10H,1-2H3,(H4,19,20,21,22,23) |
Clave InChI |
WKNOONTVNJQNST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
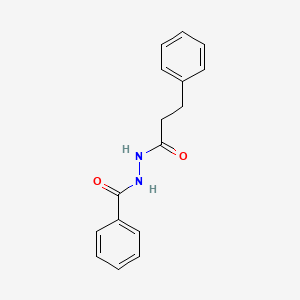
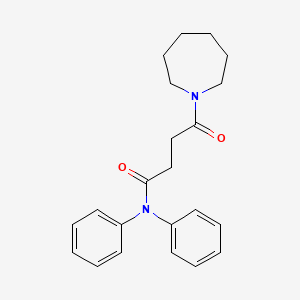
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
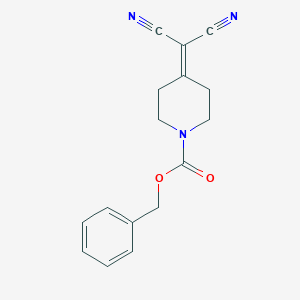
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
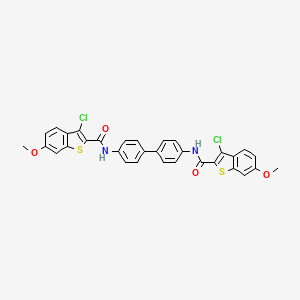
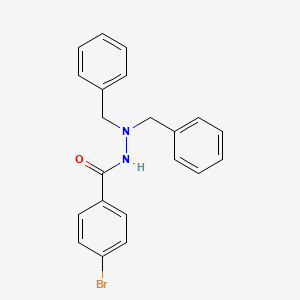
![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)
